molecular formula C17H25NO3 B291283 2-(Decanoylamino)benzoic acid

2-(Decanoylamino)benzoic acid

Cat. No. B291283
M. Wt: 291.4 g/mol
InChI Key: QSYCFTXFKWQPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Decanoylamino)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of certain compounds.

Scientific Research Applications

2-(Decanoylamino)benzoic acid has been used in a variety of scientific research applications. One of the most common uses is in the study of membrane transporters, which are proteins that transport molecules across biological membranes. The compound has been shown to inhibit the function of certain transporters, making it a useful tool for studying their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(Decanoylamino)benzoic acid is not fully understood, but it is believed to work by inhibiting the function of membrane transporters. The compound has been shown to bind to these transporters and prevent them from transporting molecules across the membrane. This inhibition can have a variety of effects on cells and tissues, depending on the specific transporter being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Decanoylamino)benzoic acid can vary depending on the specific application. In studies of membrane transporters, the compound has been shown to inhibit the uptake of certain molecules, leading to changes in cellular metabolism and function. It has also been used in studies of cancer cells, where it has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Decanoylamino)benzoic acid in lab experiments is its ability to selectively inhibit membrane transporters. This allows researchers to study the specific effects of transporter inhibition on cellular function and metabolism. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on 2-(Decanoylamino)benzoic acid. One area of interest is in the development of new drugs that target membrane transporters, which could have applications in a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on cellular function and metabolism. Overall, 2-(Decanoylamino)benzoic acid is a valuable tool for scientific research and has the potential to contribute to a wide range of discoveries in the future.

Synthesis Methods

The synthesis of 2-(Decanoylamino)benzoic acid involves the reaction of decanoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction results in the formation of an amide bond between the two molecules, producing 2-(Decanoylamino)benzoic acid. This method has been used successfully in many studies and is considered a reliable way to produce the compound.

properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(decanoylamino)benzoic acid

InChI

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-13-16(19)18-15-12-10-9-11-14(15)17(20)21/h9-12H,2-8,13H2,1H3,(H,18,19)(H,20,21)

InChI Key

QSYCFTXFKWQPER-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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